4-Iodo-3,5-dimethylphenyl acetate
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Overview
Description
4-Iodo-3,5-dimethylphenyl acetate is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.1 g/mol . It is characterized by the presence of an iodine atom and two methyl groups attached to a phenyl ring, which is further connected to an acetate group. This compound is typically found as a white to pale yellow crystalline solid . It is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but insoluble in water .
Mechanism of Action
Target of Action
The primary target of 4-Iodo-3,5-dimethylphenyl acetate is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, This compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway can lead to the formation of a variety of complex organic compounds .
Result of Action
The molecular and cellular effects of This compound’s action involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3,5-dimethylphenyl acetate can be achieved through various methods. One common approach involves the iodination of 3,5-dimethylphenyl acetate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the phenyl ring .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boronic acids or esters as reagents and palladium catalysts to achieve the desired coupling .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-dimethylphenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The acetate group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl acetates, while oxidation can produce quinones .
Scientific Research Applications
4-Iodo-3,5-dimethylphenyl acetate has diverse applications in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Sciences: It is employed in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an acetate group.
3,5-Dimethylphenyl acetate: Lacks the iodine atom, affecting its reactivity and applications.
4-Bromo-3,5-dimethylphenyl acetate: Similar structure with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
4-Iodo-3,5-dimethylphenyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(4-iodo-3,5-dimethylphenyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNBUMSARWZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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